molecular formula C10H11BrF2N2 B1411652 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine CAS No. 1707358-05-1

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine

Katalognummer: B1411652
CAS-Nummer: 1707358-05-1
Molekulargewicht: 277.11 g/mol
InChI-Schlüssel: ORIROBWHDSVMDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine has several applications in medicinal chemistry:

  • Neuronal Nitric Oxide Synthase Inhibition
    • Compounds with similar structures have shown potent inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for various neurological functions.
    • Selectivity Example :
      CompoundnNOS Inhibition (nM)Selectivity (eNOS/iNOS)
      This compound46 (rat) / 48 (human)388-fold / 135-fold
  • Antibacterial Activity
    • The introduction of fluorine atoms enhances antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) :
      Bacterial StrainMIC (µg/ml)
      Staphylococcus aureus0.5
      Escherichia coli1.0
  • Anticancer Potential
    • The compound has been investigated for its ability to inhibit polo-like kinase 1 (Plk1), a critical regulator in cancer cell mitosis.

Biological Studies

The biological activity of this compound is attributed to its interactions with various molecular targets, enhancing its pharmacological profile:

  • Mechanism of Action : The difluoropiperidine moiety improves binding affinity to targets involved in neurotransmitter metabolism and other biological pathways.

Case Study 1: Neuronal Disorders

A study demonstrated that derivatives incorporating the difluoropiperidinyl group improved permeability across the blood-brain barrier (BBB). This property is vital for developing treatments for neurological disorders such as Alzheimer's disease.

Case Study 2: Antibacterial Applications

Research evaluated compounds similar to this one against biofilms formed by Streptococcus pneumoniae. Results indicated that certain compounds inhibited biofilm formation at concentrations significantly lower than their MIC values, suggesting a dual mechanism of action—both bactericidal and anti-biofilm properties.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoropiperidinyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H12BrF2N
  • Molecular Weight : 272.12 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Notably, the presence of the difluoropiperidine moiety enhances its binding affinity and selectivity for specific targets.

1. Neuronal Nitric Oxide Synthase Inhibition

Research has shown that derivatives of pyridine containing difluoropiperidine exhibit potent inhibitory effects on neuronal nitric oxide synthase (nNOS). For instance, a related compound demonstrated an inhibitory constant (KiK_i) of 46 nM against rat nNOS and 48 nM against human nNOS, showcasing significant selectivity over other isoforms .

CompoundKiK_i (nM)Selectivity (eNOS/iNOS)
This compound46 (rat) / 48 (human)388-fold / 135-fold

2. Antibacterial Activity

The introduction of fluorine atoms in pyridine derivatives has been linked to enhanced antibacterial properties. In vitro studies indicated that compounds with similar structures showed significant activity against various bacterial strains, suggesting that the fluorinated piperidine enhances bioactivity by improving drug-target interactions .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/ml
Escherichia coli1.0 µg/ml

3. Anticancer Potential

The compound's ability to inhibit polo-like kinase 1 (Plk1), a critical regulator in cancer cell mitosis, has been explored. Inhibitors targeting Plk1 have shown promise in preclinical studies for various cancers, highlighting the potential of pyridine derivatives as anticancer agents .

Case Study 1: Neuronal Disorders

A study focused on a series of nNOS inhibitors based on the pyridine scaffold demonstrated that the incorporation of the difluoropiperidinyl group significantly improved permeability across the blood-brain barrier (BBB), which is crucial for treating neurological disorders . The compound exhibited excellent pharmacokinetic properties, making it a candidate for further development in treating conditions such as Alzheimer's disease.

Case Study 2: Antibacterial Applications

In another study, derivatives similar to this compound were evaluated for their antibacterial activity against biofilms formed by Streptococcus pneumoniae. The results indicated that certain compounds could inhibit biofilm formation at concentrations significantly lower than their MIC values, suggesting a dual mechanism of action—both bactericidal and anti-biofilm properties .

Eigenschaften

IUPAC Name

3-bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-8-5-9(7-14-6-8)15-3-1-10(12,13)2-4-15/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIROBWHDSVMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 6
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.